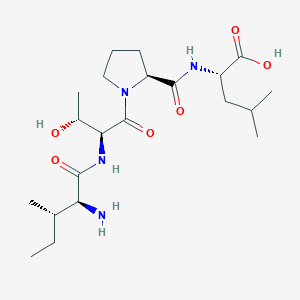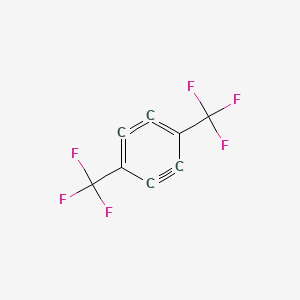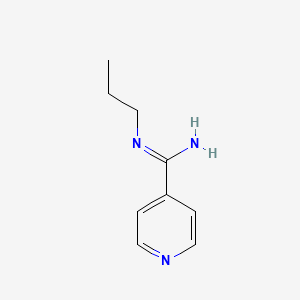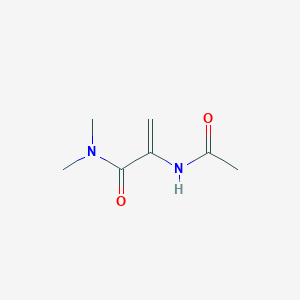
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine is a tetrapeptide composed of the amino acids L-isoleucine, L-threonine, L-proline, and L-leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-threonyl-L-prolyl-L-leucine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. After the coupling reactions, the protecting groups are removed to yield the final tetrapeptide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of large quantities of the peptide. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial hosts such as Escherichia coli, where the gene encoding the peptide is inserted into the host genome, and the peptide is expressed and purified from the microbial culture.
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as the threonine residue, which contains a hydroxyl group.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions to oxidize specific residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.
Substitution: Chemical reagents such as N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC) can be used for amino acid substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific residues targeted. For example, oxidation of the threonine residue can yield a hydroxylated product, while reduction of disulfide bonds results in the formation of free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine has several scientific research applications, including:
Chemistry: The peptide is used as a model compound to study peptide synthesis, folding, and stability.
Biology: It serves as a substrate for studying enzyme kinetics and specificity, particularly for proteases and peptidases.
Medicine: The peptide is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the development of peptide-based materials and as a component in peptide synthesis kits.
Wirkmechanismus
The mechanism of action of L-Isoleucyl-L-threonyl-L-prolyl-L-leucine depends on its specific application. In biological systems, the peptide can interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate proteases by binding to their active sites. The molecular targets and pathways involved vary based on the context of its use, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine: This peptide contains similar amino acids but includes tyrosine, which imparts different chemical properties and biological activities.
Cyclo-(L-isoleucyl-L-prolyl-L-leucyl-L-alanyl): A cyclic tetrapeptide with a different sequence and structure, leading to unique biological activities.
Uniqueness
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its linear structure and specific amino acid composition make it suitable for various research applications, distinguishing it from other similar peptides.
Eigenschaften
CAS-Nummer |
182916-28-5 |
|---|---|
Molekularformel |
C21H38N4O6 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H38N4O6/c1-6-12(4)16(22)19(28)24-17(13(5)26)20(29)25-9-7-8-15(25)18(27)23-14(21(30)31)10-11(2)3/h11-17,26H,6-10,22H2,1-5H3,(H,23,27)(H,24,28)(H,30,31)/t12-,13+,14-,15-,16-,17-/m0/s1 |
InChI-Schlüssel |
CNVUCKAVMDNSIY-FQMQPWHVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)

![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)





![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)

